molecular formula C11H18ClNO2 B11766088 (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride

(1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride

Cat. No.: B11766088
M. Wt: 231.72 g/mol
InChI Key: JHTMTRBXFMFEDT-UHFFFAOYSA-N
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Description

(1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride: is a chemical compound that features a piperidine ring substituted with a furan-2-ylmethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride typically involves the reaction of furan-2-ylmethylamine with piperidin-4-ylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The methanol group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Furan derivatives such as furan-2-carboxylic acid.

    Reduction: Piperidine derivatives such as N-substituted piperidines.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry: In organic synthesis, (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: This compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. The piperidine ring is a common motif in many biologically active molecules, making this compound a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing piperidine and furan rings have shown promise in the development of drugs for various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

    1-(Furan-2-ylmethyl)piperidin-4-one: This compound is structurally similar but lacks the methanol group.

    N-substituted piperidines: These compounds share the piperidine ring but have different substituents.

    Furan derivatives: Compounds containing the furan ring but with different substituents.

Uniqueness: (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride is unique due to the presence of both the furan and piperidine rings, as well as the methanol group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11;/h1-2,7,10,13H,3-6,8-9H2;1H

InChI Key

JHTMTRBXFMFEDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CO2.Cl

Origin of Product

United States

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